Tos-PEG2-Boc
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-(4-methylphenyl)sulfonyloxyethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O6S/c1-13-5-7-14(8-6-13)23(18,19)21-12-11-20-10-9-15(17)22-16(2,3)4/h5-8H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLSSENVXOKYAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for Tos-PEG2-t-butyl Ester
The preparation of Tos-PEG2-t-butyl ester is not a single reaction but rather a sequence of chemical transformations. The general strategy involves the initial synthesis of a mono-protected diethylene glycol derivative, followed by functionalization of the remaining hydroxyl group.
PEGylation Strategies
PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is fundamental to constructing the backbone of Tos-PEG2-t-butyl ester. preprints.orgthermofisher.com The diethylene glycol unit, which is the "PEG2" component, can be sourced commercially. sigmaaldrich.comwikipedia.org The synthesis often starts with modifying diethylene glycol to introduce the necessary functional groups for subsequent reactions.
One common approach is the mono-etherification of diethylene glycol. For instance, diethylene glycol monobutyl ether is produced by reacting ethylene (B1197577) oxide with n-butanol in the presence of an alkaline catalyst. wikipedia.orgeuropa.eu While this specific ether is not the direct precursor, the principle of mono-functionalizing a diol is a key concept. For the synthesis of Tos-PEG2-t-butyl ester, a more relevant starting material would be a mono-t-butyl protected diethylene glycol.
The synthesis of amino-terminated PEGs, another relevant PEGylation strategy, often involves a two-step process where the terminal hydroxyl groups of PEG are first activated through sulfonylation (e.g., tosylation or mesylation) to create good leaving groups for subsequent nucleophilic substitution. preprints.orgmdpi.com
Tosylation Procedures
Tosylation is a critical step in the synthesis of Tos-PEG2-t-butyl ester, as it introduces the reactive tosyl group. axispharm.com This process involves the reaction of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine. mdpi.com In the context of synthesizing Tos-PEG2-t-butyl ester, the starting material for tosylation would be a mono-t-butyl ester derivative of diethylene glycol, such as Hydroxy-PEG2-t-butyl ester.
The selective monotosylation of a diol can be achieved by using a stoichiometric amount of tosyl chloride with an excess of the diol. acs.org This method, however, may require subsequent separation of the desired monotosylated product from the unreacted diol and the ditosylated byproduct.
A more controlled approach involves protecting one of the hydroxyl groups of diethylene glycol before tosylation. For example, starting with a commercially available mono-protected diethylene glycol, such as diethylene glycol mono-tert-butyl ether, the remaining free hydroxyl group can be tosylated.
| Reagent | Role |
| p-Toluenesulfonyl chloride (TsCl) | Source of the tosyl group |
| Pyridine or Triethylamine | Base to neutralize the HCl byproduct |
| Dichloromethane (B109758) (DCM) or Chloroform | Solvent |
Esterification Techniques for tert-Butyl Ester Formation
The formation of the tert-butyl ester is another key transformation. The tert-butyl group is a common protecting group for carboxylic acids due to its stability to a wide range of reaction conditions and its facile removal under acidic conditions. thieme-connect.comchemicalbook.com There are several established methods for the synthesis of tert-butyl esters.
Acid-catalyzed esterification, also known as the Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. commonorganicchemistry.com However, this method is generally not well-suited for tertiary alcohols like tert-butanol (B103910) due to their propensity to undergo elimination to form alkenes (isobutene). organic-chemistry.org
A common variation for preparing tert-butyl esters is the acid-catalyzed addition of a carboxylic acid to isobutene. google.com This reaction can be catalyzed by mineral acids or sulfonic acids. google.com Another approach involves reacting an amino acid with tert-butyl acetate (B1210297) in the presence of an acid catalyst like perchloric acid. google.com
Di-tert-butyl dicarbonate (B1257347), commonly known as (Boc)₂O or Boc anhydride (B1165640), is a versatile reagent widely used for the protection of amines. chemicalbook.comwikipedia.org It can also be employed for the synthesis of tert-butyl esters from carboxylic acids. chemicalbook.comthieme-connect.com This reaction is typically carried out in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). thieme-connect.comresearchgate.net
The reaction proceeds through the activation of the carboxylic acid by (Boc)₂O, forming a mixed anhydride which is then attacked by a nucleophile. In the absence of an external alcohol, the tert-butoxide generated in situ can act as the nucleophile, leading to the formation of the tert-butyl ester. This method is advantageous as the byproducts, tert-butanol and carbon dioxide, are volatile and easily removed. researchgate.net
| Reagent | Role |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Activating agent and source of tert-butyl group |
| 4-(Dimethylamino)pyridine (DMAP) | Catalyst |
| Carboxylic acid | Substrate |
| Inert solvent (e.g., Dichloromethane) | Reaction medium |
The synthesis of tert-butyl esters of amino acids can be achieved by reacting the protected amino acid with tert-butanol. researchgate.net One method utilizes boron trifluoride diethyl etherate and anhydrous magnesium sulfate (B86663) to facilitate the reaction. researchgate.net
Another approach involves the reaction of amino acids with isobutylene (B52900) in the presence of an acid catalyst. google.com While this method can provide good yields, it may require protection of the amino group to avoid side reactions. google.com For instance, protecting the amino group with a p-toluenesulfonyl group has been shown to improve yields significantly. google.com
Utilization of (Boc)2O for tert-Butyl Ester Synthesis
Functional Group Interconversions and Derivatization
The unique arrangement of functional groups in Tos-PEG2-t-butyl ester allows for a series of selective chemical transformations. These reactions enable chemists to modify the molecule in a controlled, stepwise manner, making it a valuable building block in multi-step syntheses. The principal transformations include the deprotection of the ester, substitution of the tosyl group, and modifications related to the PEG linker.
Selective Deprotection of the tert-Butyl Ester Moiety
The tert-butyl (t-butyl) ester serves as a protecting group for a carboxylic acid. Its removal is a critical step to unmask the carboxylate for subsequent reactions, such as amide bond formation. This deprotection can be achieved under various conditions, allowing for strategic unmasking based on the other functional groups present in the molecule.
The most common method for the deprotection of a t-butyl ester is treatment with a strong acid, such as trifluoroacetic acid (TFA). creative-diagnostics.comtandfonline.com The reaction proceeds via an acid-catalyzed elimination mechanism. The ester oxygen is first protonated, making the t-butyl group a good leaving group in the form of a relatively stable tertiary carbocation. This carbocation is then deprotonated to form isobutylene gas. mdpi.com
The reaction is typically performed in a suitable solvent like dichloromethane (DCM). While TFA is used catalytically in principle, it is often used in excess to ensure the reaction goes to completion. mdpi.com A key consideration is the formation of byproducts; the highly reactive t-butyl cation can react with TFA to form t-butyl trifluoroacetate, which can potentially alkylate sensitive functional groups elsewhere in the molecule. researchgate.net To mitigate this, "scavengers" are often added to the reaction mixture to trap the carbocation.
Table 1: General Conditions for Acidic Deprotection of t-Butyl Esters
| Parameter | Condition | Purpose/Note |
| Reagent | Trifluoroacetic Acid (TFA) | Strong acid to catalyze the removal of the t-butyl group. |
| Solvent | Dichloromethane (DCM) | Common inert solvent for this transformation. |
| Byproducts | Isobutylene, t-butyl trifluoroacetate | Isobutylene is a volatile gas; the ester byproduct can cause side reactions. mdpi.comresearchgate.net |
| Additives | Scavengers (e.g., thiophenol) | Trap the electrophilic t-butyl cation to prevent side reactions. researchgate.net |
Beyond strong acids like TFA, various catalytic systems can achieve the deprotection of t-butyl esters under milder or more selective conditions. These methods are particularly useful when other acid-sensitive groups are present.
One such method employs Lewis acids. For instance, zinc bromide (ZnBr₂) in dichloromethane has been shown to chemoselectively cleave t-butyl esters. nih.govcreativepegworks.com This approach can be compatible with other protecting groups that might be labile to strong protic acids. nih.govcreativepegworks.com Another catalytic system involves ytterbium triflate (Yb(OTf)₃) in nitromethane, which acts as a mild Lewis acid catalyst for the selective deprotection of the t-butyl group. uzh.ch Other research has pointed to the use of SnCl₂ with α,α-dichlorodiphenylmethane to generate acid chlorides in situ from t-butyl esters, which can then react with alcohols or amines. ugr.es A radical-based catalytic system using tris-4-bromophenylamminium radical cation, known as "magic blue," in combination with triethylsilane has also been developed for mild deprotection of t-butyl esters. ugr.es
Table 2: Examples of Catalytic Deprotection Systems for t-Butyl Esters
| Catalyst System | Solvent | Key Feature | Reference |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Chemoselective Lewis acid catalysis. | nih.govcreativepegworks.com |
| Ytterbium Triflate (Yb(OTf)₃) | Nitromethane | Mild and selective deprotection. | uzh.ch |
| "Magic Blue" / Triethylsilane | Not specified | Mild, radical-mediated cleavage. | ugr.es |
For exceptionally sensitive substrates, a highly selective and mild method for t-butyl ester hydrolysis utilizes montmorillonite (B579905) KSF clay. kiche.or.krprecisepeg.com This heterogeneous catalyst, used in refluxing acetonitrile, facilitates the cleavage of the t-butyl ester with high efficiency. kiche.or.krprecisepeg.com A significant advantage of this method is its remarkable chemoselectivity; it is compatible with a wide array of other protecting and functional groups, including N-Boc, Cbz, benzyl (B1604629) esters, and t-butyl ethers, which would likely be cleaved under standard acidic conditions. kiche.or.krprecisepeg.com The solid, reusable nature of the clay catalyst also simplifies product purification. kiche.or.kr
Catalytic Deprotection Mechanisms
Nucleophilic Substitution Reactions Involving the Tosyl Group
The tosyl (p-toluenesulfonyl) group is an excellent leaving group due to the ability of the sulfonate anion to stabilize the negative charge through resonance. This makes the carbon atom to which it is attached highly electrophilic and susceptible to attack by a wide range of nucleophiles. creative-diagnostics.comtandfonline.comnih.gov In Tos-PEG2-t-butyl ester, this allows for the straightforward introduction of various functional groups at one end of the molecule.
Common nucleophiles used in these substitution reactions include azides, amines, and thiols. The reaction with a thiol, for example, readily displaces the tosylate to form a thioether linkage, a common strategy in bioconjugation and materials science. This substitution reaction is typically efficient and forms the basis for conjugating the PEG linker to other molecules.
Reactions at the PEG Linker
The polyethylene glycol (PEG) portion of Tos-PEG2-t-butyl ester consists of two repeating ethylene oxide units. These ether linkages are generally chemically inert and stable under a wide range of reaction conditions, including those used for the deprotection of the t-butyl ester and the substitution of the tosyl group. The primary function of the PEG linker is not to participate in reactions but to act as a hydrophilic spacer. creative-diagnostics.comtandfonline.comnih.gov This property is crucial as it increases the aqueous solubility of the molecule and any conjugate derived from it. creative-diagnostics.com
While standard PEG linkers are robust, specialized "cleavable" PEG linkers can be designed to include bonds (e.g., disulfide, hydrazone) that break under specific physiological conditions, such as a reductive environment or acidic pH. However, the ether backbone of a standard PEG linker, as found in Tos-PEG2-t-butyl ester, does not undergo such reactions and is valued for its stability.
Click Chemistry Applications (e.g., with Azides or Alkynes)
Advanced Synthetic Strategies and Innovations
The unique bifunctional nature of Tos-PEG2-t-butyl ester makes it suitable for integration into advanced synthetic workflows designed for efficiency, sustainability, and complexity.
Solvent-Free and Sustainable Synthesis Methods
Modern chemistry is increasingly focused on "green" or sustainable methodologies that minimize waste and environmental impact. acs.org Research has demonstrated that functionalized PEGs, including tosylated PEGs, can be synthesized efficiently using solvent-free mechanochemical methods, such as ball milling. beilstein-journals.orgmdpi.com These solid-state reactions can be faster and prevent side reactions like polymer chain oligomerization that can occur in solution. beilstein-journals.org Furthermore, polyethylene glycol itself can be used as a recyclable, non-volatile, and environmentally benign reaction medium for various organic transformations, underscoring the sustainable nature of PEG-based chemistry. tandfonline.comrsc.org
Integration into Modular Synthesis Platforms
Modular synthesis relies on the use of well-defined building blocks (modules) that can be linked together in a predictable and controlled manner to create large, complex structures. Tos-PEG2-t-butyl ester is an ideal candidate for such platforms due to its defined structure and orthogonal reactive ends. nih.gov
In a modular approach, the tosyl group can be converted to an azide, turning the molecule into a clickable PEG linker. acs.org This linker can then be used to connect different molecular modules, such as a targeting ligand and a therapeutic agent, to create sophisticated drug-delivery systems or complex polymer architectures like block copolymers and dendrimers. acs.orgnih.govcsic.es The ability to precisely control the assembly of these modules is a key advantage of using linkers derived from this compound. nih.gov
Table 3: Modularity of Tos-PEG2-t-butyl ester
| Module Feature | Description | Potential Application |
| Reactive Handle 1 (Tosyl) | Can be substituted by various nucleophiles (e.g., Azide, Thiol). sigmaaldrich.comresearchgate.net | Introduction of a click-reactive group or attachment to a surface. |
| Reactive Handle 2 (t-Butyl Ester) | Can be deprotected to a carboxylic acid for amide coupling. broadpharm.com | Conjugation to proteins, peptides, or amine-functionalized drugs. creativepegworks.com |
| PEG Spacer | A short, hydrophilic two-unit ethylene glycol chain. | Enhances solubility and provides spatial separation between conjugated moieties. |
Iii. Reactivity and Reaction Mechanisms
Mechanistic Investigations of Tosyl Group Reactivity
The tosyl (p-toluenesulfonyl) group is a well-established leaving group in organic synthesis due to the stability of the resulting tosylate anion, which is resonance-stabilized. rutgers.edu Its reactivity is primarily observed in nucleophilic substitution reactions where it is displaced by a nucleophile. broadpharm.comchemscene.com In the context of Tos-PEG2-t-butyl ester, the tosyl group is attached to a primary carbon, which significantly influences the mechanistic pathway of its displacement.
SN1 vs. SN2 Pathways in Nucleophilic Displacements
Nucleophilic substitution reactions at a saturated carbon atom, such as the one bearing the tosyl group in Tos-PEG2-t-butyl ester, generally proceed via one of two primary mechanisms: SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular).
The SN2 mechanism involves a single step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). ucsd.edu This concerted process leads to an inversion of stereochemistry at the carbon center. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. For substrates with primary alkyl halides or tosylates, the SN2 pathway is generally favored due to minimal steric hindrance, allowing the nucleophile to access the electrophilic carbon. pressbooks.pubmasterorganicchemistry.comjackwestin.com Given that the tosyl group in Tos-PEG2-t-butyl ester is on a primary carbon, SN2 is the expected and dominant pathway for its displacement by nucleophiles like amines, thiols, or alkoxides. rutgers.edupressbooks.pub
The SN1 mechanism , in contrast, is a two-step process. The first and rate-determining step is the unimolecular dissociation of the leaving group to form a carbocation intermediate. ucsd.edu The second step is the rapid attack of the nucleophile on the planar carbocation, which can occur from either face, leading to a mixture of stereoisomers (racemization) if the carbon is chiral. SN1 reactions are favored for tertiary substrates because they can form stable carbocations. jackwestin.com For primary substrates like Tos-PEG2-t-butyl ester, the formation of a primary carbocation is highly energetically unfavorable, making the SN1 pathway extremely unlikely. masterorganicchemistry.com
Therefore, nucleophilic displacement of the tosyl group in Tos-PEG2-t-butyl ester proceeds almost exclusively through the SN2 pathway .
Influence of PEG Chain Length on Reactivity
The polyethylene (B3416737) glycol (PEG) chain can influence the reactivity of the terminal tosyl group. Generally, as the length of the PEG chain increases, the rate of nucleophilic substitution at the terminal tosyl group tends to decrease. This effect is primarily attributed to steric hindrance; the long, flexible polymer chain can coil around the reactive end, partially shielding the tosyl group and impeding the approach of a nucleophile.
However, the PEG chain also imparts increased solubility, particularly in aqueous or polar organic solvents, which can sometimes counteract the negative steric effect by improving the solvation of reactants. preprints.org The hydrophilic nature of the PEG linker can facilitate reactions in biological media.
Table 1: Comparative Reactivity of PEG-Tosylates with Varying Chain Lengths
| Compound | PEG Chain Length (n) | Relative Reactivity | Key Observation |
|---|---|---|---|
| Tos-PEG2-X | 2 | High | Less steric hindrance allows for faster nucleophilic attack. |
| Tos-PEG5-X | 5 | Moderate | Longer chain begins to sterically hinder the tosyl group, slightly reducing reactivity. |
| Tos-PEG10-X | 10 | Lower | Increased steric hindrance from the polymer chain leads to a noticeable decrease in reaction rate compared to shorter PEGs. |
| Tos-PEG20-X | 20 | Low | Significant steric shielding by the long PEG chain reduces reactivity considerably. |
Data is generalized from trends observed in related PEG-tosylate systems.
Mechanistic Studies of tert-Butyl Ester Cleavage
The tert-butyl (t-butyl) ester group is a common protecting group for carboxylic acids because it is stable under many reaction conditions but can be selectively removed, typically under acidic conditions. broadpharm.comsmolecule.comchemicalbook.com
Acid-Catalyzed Hydrolysis Mechanisms (BAC2, AAC1, etc.)
The hydrolysis of esters is generally classified by the Ingold mechanism notation, which specifies whether the reaction is acid (A) or base (B) catalyzed, whether acyl-oxygen (AC) or alkyl-oxygen (AL) bond cleavage occurs, and whether the rate-determining step is unimolecular (1) or bimolecular (2). ucoz.comscribd.com
For tert-butyl esters, acid-catalyzed hydrolysis proceeds via an AAL1 mechanism . bham.ac.ukquizlet.comspcmc.ac.in
Protonation : The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (e.g., H₃O⁺). libretexts.org
Alkyl-Oxygen Cleavage : The key step is the cleavage of the alkyl-oxygen bond (the bond between the oxygen and the tert-butyl group). This heterolysis is favorable because it results in the formation of a relatively stable tertiary carbocation (the tert-butyl cation) and the neutral carboxylic acid molecule. bham.ac.ukspcmc.ac.inyoutube.com This unimolecular dissociation is the rate-determining step.
Carbocation Fate : The tert-butyl carbocation is then neutralized, typically by losing a proton to form isobutylene (B52900) or by reacting with a nucleophile (like water) to form tert-butanol (B103910). researchgate.net
This AAL1 pathway is distinct from the typical AAC2 mechanism seen in the hydrolysis of simple esters (like methyl or ethyl esters), where a water molecule attacks the protonated carbonyl carbon in a bimolecular step. ucoz.combham.ac.uk The steric hindrance of the bulky tert-butyl group prevents this direct nucleophilic attack at the carbonyl carbon, favoring the carbocation-forming AAL1 pathway instead. quizlet.com The mechanism for tert-butyl formate (B1220265) has been suggested to be an exception, potentially following an AAC2 pathway. oup.com
Table 2: Common Mechanisms of Ester Hydrolysis
| Mechanism | Description | Typical Substrate |
|---|---|---|
| AAL1 | Acid-catalyzed, Alkyl-oxygen cleavage, Unimolecular. Proceeds via a stable carbocation. | Tertiary esters (e.g., tert-butyl ester). bham.ac.ukquizlet.com |
| AAC2 | Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular. Involves a tetrahedral intermediate. | Primary and secondary esters (e.g., methyl, ethyl esters). ucoz.combham.ac.uk |
| BAC2 | Base-catalyzed, Acyl-oxygen cleavage, Bimolecular. Involves a tetrahedral intermediate and is irreversible. | Most common mechanism for base-catalyzed hydrolysis of simple esters. ucoz.com |
| AAC1 | Acid-catalyzed, Acyl-oxygen cleavage, Unimolecular. Rare, requires sterically hindered esters and strong acid. | Sterically hindered esters like methyl 2,4,6-trimethylbenzoate. ucoz.comspcmc.ac.in |
Thermal Decomposition Pathways
Tert-butyl esters can also be cleaved thermally. The decomposition typically occurs at elevated temperatures (e.g., 180-200°C) and proceeds via a unimolecular elimination reaction (pyrolysis) through a six-membered cyclic transition state. youtube.comutwente.nl This process results in the formation of a carboxylic acid and isobutylene gas. youtube.comutwente.nl The reaction is driven by the formation of the stable gaseous alkene, which shifts the equilibrium toward the products.
In studies involving polymers containing tert-butyl acrylate (B77674) or methacrylate, thermal decomposition primarily involves de-esterification to yield carboxylic acid moieties and isobutylene. utwente.nl The apparent activation energy for the thermolysis of tert-butyl ester groups in polymer films has been calculated to be in the range of 116–125 kJ/mol. nih.gov
Enzymatic Cleavage Mechanisms
While chemical hydrolysis is common, enzymatic methods offer a milder and more selective alternative for cleaving ester bonds. The cleavage of the sterically hindered tert-butyl ester is challenging for many standard enzymes. However, specific enzymes have been identified that can perform this transformation.
Research has shown that certain lipases and esterases containing a specific GGG(A)X-motif are active towards tertiary alcohols and their esters. nih.govacs.org Notably, an esterase from Bacillus subtilis (BsubpNBE) and lipase (B570770) A from Candida antarctica (CAL-A) have been shown to hydrolyze a variety of tert-butyl esters of N-protected amino acids with good yields. nih.govacs.orgacs.org More recently, the protease subtilisin has been demonstrated to be effective for the selective hydrolysis of C-terminal tert-butyl esters of peptides. google.com These enzymes operate via a catalytic triad (B1167595) (typically Ser-His-Asp) in their active site, which facilitates the hydrolysis of the ester bond through the formation of an acyl-enzyme intermediate.
Stereochemical Considerations in Reactions Involving Tos-PEG2-t-butyl Ester
The stereochemical outcome of reactions involving Tos-PEG2-t-butyl ester, which possesses a primary tosylate, is governed by established principles of nucleophilic substitution. The key reactive site in this molecule, for the purposes of stereochemical consideration, is the carbon atom bearing the tosylate group. While the PEG linker itself is achiral, reactions at the tosylated terminus can have significant stereochemical implications if the nucleophile or other parts of the reacting system are chiral.
The conversion of a chiral alcohol to a tosylate is a critical step that precedes many substitution reactions. This transformation occurs with the retention of configuration at the stereocenter. The reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) does not break the carbon-oxygen bond of the alcohol; instead, it is the O-H bond that reacts masterorganicchemistry.comlibretexts.org. Consequently, the spatial arrangement of the substituents around the chiral carbon remains unchanged during the formation of the tosylate.
Nucleophilic substitution reactions at the primary carbon bearing the tosylate group in Tos-PEG2-t-butyl ester are expected to proceed predominantly through an S(_N)2 mechanism. The tosylate group is an excellent leaving group, facilitating the displacement by a wide range of nucleophiles. A fundamental characteristic of the S(_N)2 reaction is the inversion of stereochemical configuration at the carbon center being attacked nih.govlibretexts.orglibretexts.orgvanderbilt.edu. This inversion, often referred to as a Walden inversion, results from the backside attack of the nucleophile on the carbon atom bearing the leaving group libretexts.orgvanderbilt.edu.
A study on the stereochemical course of nucleophilic substitution on arylsulfonate-based leaving groups confirmed that secondary alcohols converted to tosylates undergo inversion of configuration upon reaction with lithium halides nih.gov. While Tos-PEG2-t-butyl ester is a primary tosylate, the principle of inversion of configuration in S(_N)2 reactions is a cornerstone of stereochemistry and is broadly applicable. Therefore, if a chiral nucleophile attacks the tosylated carbon of the PEG chain, or if the ester portion of the molecule contained a stereocenter, the resulting product would exhibit a predictable change in stereochemistry.
For instance, if a hypothetical chiral precursor alcohol, (R)-Alcohol-PEG2-t-butyl ester, were tosylated and subsequently reacted with a nucleophile (Nu), the resulting product would have the (S)-configuration, as illustrated in the following reaction scheme:
(R)-Alcohol-PEG2-t-butyl ester + TsCl/Pyridine → (R)-Tos-PEG2-t-butyl ester (Retention of Configuration)
(R)-Tos-PEG2-t-butyl ester + Nu → (S)-Nu-PEG2-t-butyl ester + TsO (Inversion of Configuration)
This stereochemical control is a powerful tool in asymmetric synthesis, allowing for the predictable construction of chiral molecules. The reliability of the inversion of configuration in the substitution of tosylates makes Tos-PEG2-t-butyl ester a potentially useful building block in the synthesis of complex, stereochemically defined molecules.
It is important to note that while the S(_N)2 pathway with complete inversion is dominant for primary and secondary tosylates, side reactions such as elimination can occur, particularly with sterically hindered substrates or strongly basic nucleophiles nih.gov. However, for a primary, unhindered substrate like Tos-PEG2-t-butyl ester, the S(_N)2 pathway is highly favored.
Iv. Applications in Organic Synthesis and Medicinal Chemistry
Utilization as a Protecting Group Strategy in Complex Molecule Synthesis
In the intricate assembly of complex molecules, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. Tos-PEG2-t-butyl ester incorporates a key protecting group, the t-butyl ester, which is instrumental in multi-step synthetic pathways.
The tert-butyl (t-butyl) ester moiety within Tos-PEG2-t-butyl ester serves as a robust protecting group for a carboxylic acid function. cd-bioparticles.net This protection is crucial during synthetic steps where the carboxylic acid could otherwise react undesirably. The t-butyl group is sterically bulky, effectively preventing the carboxyl group from engaging in reactions until its removal is desired.
Deprotection, or removal of the t-butyl group, is typically achieved under acidic conditions. broadpharm.combroadpharm.commedchemexpress.com Reagents such as trifluoroacetic acid (TFA) are commonly used to efficiently cleave the ester and regenerate the free carboxylic acid, which can then be used in subsequent reactions, such as amide bond formation. dcchemicals.comresearchgate.net
Table 1: Deprotection Conditions for t-Butyl Ester Group
| Reagent | Conditions | Efficacy | Reference |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | Typically used in a solvent like dichloromethane (B109758) (DCM) | High | sigmaaldrich.com |
| Hydrochloric acid (HCl) | Used in an organic solvent like dioxane | Moderate to High | researchgate.net |
| Formic acid | Can be used, but may lead to side reactions at high temperatures | Variable | researchgate.net |
Orthogonal protection is a powerful strategy in chemical synthesis that allows for the selective removal of one protecting group in the presence of others. Tos-PEG2-t-butyl ester is well-suited for such schemes due to the distinct chemical stabilities of its functional groups.
The t-butyl ester is acid-labile, meaning it is removed with acid. cd-bioparticles.net This allows it to be used alongside protecting groups that are stable to acid but labile to other conditions. For example, an Fmoc (9-fluorenylmethoxycarbonyl) group, which is removed by a base like piperidine, or an Alloc (allyloxycarbonyl) group, removed by a palladium catalyst, can coexist in a molecule with a t-butyl ester. sigmaaldrich.compeptide.com A chemist can selectively deprotect the Fmoc-protected amine to perform a reaction, leaving the t-butyl ester intact, and then later remove the t-butyl ester with acid to expose the carboxylic acid for another transformation. The tosyl group on the other end of the PEG chain remains stable during these deprotection steps and only reacts when a suitable nucleophile is introduced. broadpharm.com This tripartite reactivity makes the molecule a valuable component in the synthesis of complex structures like peptides or modified biomolecules where sequential, controlled reactions are necessary. peptide.com
Protection of Carboxyl Groups
Role as a Versatile Bifunctional Linker
Bifunctional linkers are molecules that contain two different reactive groups, enabling them to connect two other molecules. Tos-PEG2-t-butyl ester functions as a heterobifunctional linker, with its utility centered on the reactivity of the tosyl group and the masked carboxylic acid. biochempeg.com The PEG spacer not only improves solubility but also provides a flexible connection between the conjugated molecules. axispharm.com
Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule. This technique is fundamental in drug delivery, diagnostics, and proteomics. axispharm.com The unique properties of Tos-PEG2-t-butyl ester make it a useful tool in this field. axispharm.com
The tosyl group of Tos-PEG2-t-butyl ester is highly reactive towards nucleophiles, such as the amine groups found on the side chains of lysine (B10760008) residues or the N-terminus of peptides and proteins. broadpharm.comaxispharm.com It can also react with thiol groups on cysteine residues. axispharm.com This allows for the covalent attachment of the PEG linker to a protein or peptide.
Once the linker is attached to the first molecule (e.g., a protein), the t-butyl ester can be deprotected under acidic conditions to reveal the carboxylic acid. cd-bioparticles.net This newly available carboxyl group can then be activated (e.g., with EDC or DCC) and reacted with an amine group on a second molecule (e.g., a small-molecule drug or another peptide) to form a stable amide bond. dcchemicals.com This strategy allows for the precise construction of protein-drug conjugates or other complex biomolecular assemblies. axispharm.com
Table 2: Reactive Groups for Peptide and Protein Conjugation
| Functional Group on Linker | Reactive Partner on Peptide/Protein | Resulting Linkage | Reference |
|---|---|---|---|
| Tosyl (Tosyl-R) | Primary Amine (e.g., Lysine) | Secondary Amine | broadpharm.com, axispharm.com |
| Tosyl (Tosyl-R) | Thiol (e.g., Cysteine) | Thioether | axispharm.com |
| Carboxylic Acid (HOOC-R) | Primary Amine (e.g., Lysine) | Amide | dcchemicals.com |
The principles of bioconjugation with Tos-PEG2-t-butyl ester can be extended to nucleic acids, such as DNA or siRNA. Amine-modified oligonucleotides, which are synthetically produced to contain primary amine groups, are common starting points for labeling. dcchemicals.commedchemexpress.com
The tosyl group can react with the amine on the modified nucleic acid to form a stable linkage. Alternatively, a molecule of interest can first be attached to the linker via the tosyl group. Then, after deprotection of the t-butyl ester, the resulting carboxylic acid can be activated and coupled to the amine-modified oligonucleotide. medchemexpress.com This allows for the attachment of various labels, such as fluorescent dyes or other reporter molecules, to nucleic acids for use in diagnostic assays or to enhance therapeutic properties. cymitquimica.com
Peptide and Protein Conjugation
PROTAC (Proteolysis-Targeting Chimera) Synthesis
Proteolysis-Targeting Chimeras (PROTACs) are a revolutionary class of small molecules designed to eliminate specific disease-causing proteins from cells. enamine.netbroadpharm.com These bifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. broadpharm.combpsbioscience.com This induced proximity facilitates the tagging of the POI with ubiquitin, marking it for degradation by the cell's natural waste disposal system, the proteasome. enamine.netbroadpharm.combpsbioscience.com
Design and Synthesis of PROTAC Linkers
The linker component of a PROTAC is crucial, as it dictates the spatial orientation of the target protein and the E3 ligase, which in turn affects the efficiency of protein degradation. broadpharm.comnih.gov PEG-based linkers, such as those derived from Tos-PEG2-t-butyl ester, are frequently employed in PROTAC synthesis. nih.govbiochempeg.comtocris.com The PEG component offers several advantages, including increased water solubility and the ability to easily adjust the linker length, which is a critical parameter for optimizing degradation efficacy. nih.govbiochempeg.com
The synthesis of PROTACs often involves a modular approach where the E3 ligase ligand, the linker, and the POI ligand are assembled sequentially. tocris.com Tos-PEG2-t-butyl ester serves as a versatile building block in this process. dcchemicals.commedkoo.commedchemexpress.com The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions to connect the linker to one of the ligands. broadpharm.comchemicalbook.com The t-butyl ester protects a carboxylic acid functionality, which can be deprotected under acidic conditions to allow for subsequent coupling with the other ligand, often through amide bond formation. broadpharm.combroadpharm.comcreative-biolabs.com This stepwise and controlled synthesis allows for the systematic variation of linker length and composition to generate libraries of PROTACs for optimization. broadpharm.comnih.gov
| Feature of Tos-PEG2-t-butyl ester | Role in PROTAC Linker Synthesis |
| Tosyl Group | Excellent leaving group for nucleophilic substitution reactions, enabling attachment to a ligand. broadpharm.comchemicalbook.com |
| PEG2 Spacer | Provides hydrophilicity to improve solubility and allows for precise control of linker length. nih.govbiochempeg.com |
| t-butyl Ester | A protecting group for a carboxylic acid, which can be selectively removed to couple the second ligand. broadpharm.combroadpharm.com |
Targeted Protein Degradation Research
The development of PROTACs has opened new avenues for targeting proteins that were previously considered "undruggable" with traditional inhibitors. bpsbioscience.com Research in targeted protein degradation (TPD) heavily relies on the ability to synthesize and screen diverse libraries of PROTACs to identify effective degraders for various disease-relevant proteins. nih.govtocris.comnih.gov
The use of building blocks like Tos-PEG2-t-butyl ester facilitates the rapid assembly of these libraries. tocris.com For instance, researchers have successfully synthesized PROTACs that degrade Bruton's tyrosine kinase (BTK) using alkyl and ether-based linkers, demonstrating the importance of linker composition. nih.gov In other studies, the simple extension of a linker by a single ethylene (B1197577) glycol unit was shown to switch the selectivity of a PROTAC from degrading both EGFR and HER2 to selectively degrading only EGFR. nih.gov These findings underscore the critical role of the linker in determining the activity and selectivity of PROTACs, a role enabled by the synthetic flexibility offered by reagents like Tos-PEG2-t-butyl ester.
Antibody-Drug Conjugate (ADC) Development
Antibody-Drug Conjugates (ADCs) are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells. biochempeg.com These complex molecules consist of a monoclonal antibody that recognizes a specific antigen on the surface of tumor cells, a highly potent cytotoxic payload, and a chemical linker that connects the two. biochempeg.com
While direct evidence for the use of Tos-PEG2-t-butyl ester in clinically approved ADCs is not prevalent in the reviewed literature, the principles of its components are highly relevant to ADC linker technology. PEG linkers are widely used in ADC development to improve the physicochemical properties of the conjugate. biochempeg.comcreative-biolabs.com They can enhance water solubility, which is often a challenge with hydrophobic payloads, and increase the stability of the ADC. biochempeg.com Furthermore, the PEG chain can act as a shield, reducing aggregation and potentially lowering the immunogenicity of the ADC. biochempeg.comsigmaaldrich.com
The development of ADCs often involves non-cleavable linkers, and researchers are exploring hydrophilic non-cleavable linkers that incorporate PEG units. biochempeg.com The synthetic strategies used for PROTAC linkers, involving protected functional groups and reactive handles, are analogous to those used in creating ADC linkers. Therefore, bifunctional reagents with PEG spacers and reactive groups are integral to the advancement of ADC technology.
| Component | Function in ADC Development |
| Antibody | Targets a specific protein on tumor cells. biochempeg.com |
| Linker (often PEG-based) | Connects the antibody to the payload, enhances solubility, and improves stability. biochempeg.comcreative-biolabs.com |
| Cytotoxic Payload | Kills the targeted cancer cell upon release. biochempeg.com |
Contribution to Drug Discovery and Development
Beyond its role in constructing complex molecules like PROTACs and ADCs, the chemical motifs found in Tos-PEG2-t-butyl ester—specifically the t-butyl ester and the PEG chain—are independently utilized in drug design to overcome common challenges in drug development.
Prodrug Design and Optimization for Enhanced Metabolic Stability
A prodrug is an inactive or minimally active derivative of a drug molecule that is converted to the active form within the body through enzymatic or chemical reactions. mdpi.com This approach is often used to improve a drug's properties, such as its metabolic stability.
The t-butyl ester group is a well-established promoiety in prodrug design. ijper.org Ester prodrugs are common, but they can be susceptible to rapid hydrolysis by esterases in the body. ijper.orgwuxiapptec.com The bulky nature of the t-butyl group can provide steric hindrance, making the ester less susceptible to enzymatic cleavage compared to smaller alkyl esters like methyl or ethyl esters. unil.ch This increased stability can prevent premature degradation of the drug, allowing for more of the active compound to reach its target.
Recent research has demonstrated the successful use of t-butyl esters to create prodrugs with enhanced metabolic stability. acs.orgnih.gov For example, in the development of prodrugs for the anticancer agent 6-diazo-5-oxo-L-norleucine (DON), a t-butyl ester was found to be significantly more stable in gastrointestinal homogenates compared to an isopropyl ester. acs.org This stability is crucial for improving the oral bioavailability and tumor delivery of the drug. acs.orgnih.gov Similarly, tert-butyl ester prodrugs of L-γ-methyleneglutamic acid amides have been synthesized and evaluated for their potential in cancer treatment. olemiss.edunih.gov
Enhancing Bioavailability of Drug Molecules
Bioavailability refers to the proportion of an administered drug that enters the systemic circulation and is available to have an active effect. nih.gov Poor water solubility is a major obstacle to the bioavailability of many potential drug candidates. ump.edu.plump.edu.pl
The use of short PEG chains, such as the PEG2 unit in Tos-PEG2-t-butyl ester, can increase a drug's bioavailability without the potential drawbacks associated with high molecular weight PEGs. ump.edu.plump.edu.pl In addition to improving solubility, PEGylation can also increase a drug's circulation time in the bloodstream by protecting it from enzymatic degradation and clearance by the immune system. creative-biolabs.comtandfonline.com This prolonged circulation can lead to a more sustained therapeutic effect.
| Strategy | Mechanism of Action | Desired Outcome |
| t-butyl Ester Prodrug | Steric hindrance reduces susceptibility to enzymatic hydrolysis. unil.ch | Enhanced metabolic stability, improved oral delivery. acs.org |
| PEGylation | Increases hydrophilicity and provides a protective shield. biochempeg.comtandfonline.com | Enhanced solubility and bioavailability, longer circulation time. ump.edu.plbeilstein-journals.org |
V. Advanced Research in Polymer Chemistry and Material Science
Integration into Polymer Architectures
The unique bifunctional nature of Tos-PEG2-t-butyl ester allows for its incorporation into various polymer structures, enabling the creation of materials with tailored properties and functionalities.
Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. numberanalytics.comnih.gov The incorporation of units like Tos-PEG2-t-butyl ester can be a key step in synthesizing such intelligent materials.
The t-butyl ester group is sensitive to acidic conditions, allowing for pH-responsive behavior. mdpi.com In an acidic environment, the t-butyl group is cleaved, exposing a carboxylic acid. This transformation can alter the polymer's solubility, charge, and ability to interact with its surroundings. This principle is utilized in designing drug delivery systems that release their payload in the acidic microenvironment of a tumor.
Furthermore, the tosyl group can be replaced by other functional moieties that are responsive to different stimuli. For instance, it can be substituted with a light-sensitive group or a group that participates in a temperature-dependent reaction. This modularity allows for the creation of a wide array of stimuli-responsive polymers.
Table 1: Examples of Stimuli-Responsive Polymer Systems and their Triggers
| Stimulus | Responsive Functional Group | Resulting Change in Polymer | Potential Application |
| pH (Acidic) | tert-Butyl Ester | Cleavage to Carboxylic Acid, Increased Hydrophilicity | Targeted Drug Release |
| Temperature | Poly(N-isopropylacrylamide) (PNIPAAm) | Phase Transition (LCST) | Cell Scaffolding, Controlled Release |
| Light | Azobenzene or Spiropyran Groups | Isomerization, Change in Polarity | Optical Switching, Remote-Controlled Release |
| Enzymes | Specific Peptide Sequences | Cleavage of Peptide Linker | Biocatalysis, Targeted Drug Delivery |
This table provides illustrative examples of stimuli-responsive systems; direct synthesis using Tos-PEG2-t-butyl ester for all examples is not implied.
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly biocompatible and suitable for various biomedical applications. biochempeg.com PEG-based hydrogels are particularly popular due to their non-toxic and non-immunogenic nature.
The reactive ends of Tos-PEG2-t-butyl ester can be used to crosslink polymer chains, leading to the formation of hydrogels. The tosyl group can react with nucleophiles on other polymer chains, while the carboxylic acid (after deprotection) can form ester or amide bonds. The properties of the resulting hydrogel, such as swelling ratio, mechanical strength, and degradation rate, can be tuned by controlling the crosslinking density and the nature of the polymer backbone. acs.orgnih.gov
Furthermore, the functional groups of Tos-PEG2-t-butyl ester can be used to attach bioactive molecules, such as peptides or drugs, to the hydrogel matrix. nih.gov This allows for the creation of functionalized hydrogels that can actively interact with biological systems, for example, by promoting cell adhesion or delivering therapeutic agents in a controlled manner. nih.gov
Stimuli-Responsive Materials
Surface Modification and Functional Coatings
Modifying the surface of materials is crucial for a wide range of applications, from improving the biocompatibility of medical implants to creating anti-fouling coatings. biochempeg.comcreativepegworks.com PEGylation, the process of attaching PEG chains to a surface, is a widely used technique to reduce non-specific protein adsorption and improve biocompatibility. creativepegworks.com
Tos-PEG2-t-butyl ester can be used to graft PEG chains onto surfaces containing suitable nucleophilic groups. The tosyl group reacts with the surface, covalently attaching the PEG linker. The terminal t-butyl ester can then be deprotected to expose a carboxylic acid, which can be further functionalized. For instance, it can be used to attach targeting ligands for specific cell recognition or to create surfaces with controlled charge density.
This approach allows for the creation of functional coatings with tailored properties. For example, a surface can be first rendered "stealthy" by PEGylation and then decorated with specific bioactive molecules to promote desired interactions.
Nanotechnology Applications
The field of nanotechnology has benefited greatly from the use of PEG derivatives for the development of sophisticated nanomaterials. biochempeg.com Tos-PEG2-t-butyl ester, with its defined structure and versatile reactivity, is a valuable tool in this area.
Nanocarriers, such as liposomes and polymeric nanoparticles, are designed to encapsulate and deliver drugs or imaging agents to specific sites in the body. tandfonline.com PEGylation is a common strategy to prolong the circulation time of these nanocarriers by shielding them from the immune system. nih.govresearchgate.netresearchgate.net
Tos-PEG2-t-butyl ester can be used to attach PEG chains to the surface of nanocarriers. tstu.ru The tosyl group allows for covalent attachment to the nanocarrier, while the terminal carboxylic acid (after deprotection) can be used to attach targeting ligands, such as antibodies or peptides. nih.gov These ligands can recognize and bind to specific receptors on the surface of target cells, leading to enhanced accumulation of the nanocarrier at the desired site. nih.gov
Table 2: Components of a Targeted Nanocarrier System
| Component | Function | Example Material/Molecule |
| Core Material | Encapsulates the therapeutic or imaging agent | Lipids, PLGA, Polystyrene |
| PEG Linker | Provides a "stealth" coating, prolongs circulation | Tos-PEG2-t-butyl ester |
| Targeting Ligand | Binds to specific receptors on target cells | Antibodies, Peptides, Folic Acid |
| Therapeutic/Imaging Agent | The active payload to be delivered | Doxorubicin, Paclitaxel, Quantum Dots |
Amphiphilic molecules, which have both hydrophilic and hydrophobic parts, can spontaneously self-assemble in aqueous solution to form various nanostructures, such as micelles and vesicles. nih.gov The structure of Tos-PEG2-t-butyl ester can be modified to create such amphiphilic molecules.
By attaching a hydrophobic moiety to the tosyl end of the molecule, an amphiphilic structure is created with a hydrophobic tail and a hydrophilic PEG head. The t-butyl ester provides a protected hydrophilic group that can be converted to a more hydrophilic carboxylic acid. These amphiphilic molecules can then self-assemble into nanostructures with a hydrophobic core, which can encapsulate hydrophobic drugs, and a hydrophilic shell, which provides stability in aqueous environments. mdpi.com The size and morphology of these self-assembled structures can be controlled by varying the chemical structure of the amphiphile and the assembly conditions. rsc.org
Vi. Analytical and Spectroscopic Characterization in Research
Spectroscopic Analysis of Tos-PEG2-t-butyl Ester and its Derivatives
Spectroscopic methods are fundamental in elucidating the structural features of "Tos-PEG2-t-butyl ester." Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information.
NMR spectroscopy is a powerful tool for the structural analysis of "Tos-PEG2-t-butyl ester," offering precise information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
¹H NMR: The proton NMR spectrum provides characteristic signals for the different parts of the molecule. The aromatic protons of the tosyl group typically appear as two distinct doublets in the range of δ 7.3-7.8 ppm. The methyl protons of the tosyl group resonate as a singlet around δ 2.4 ppm. The ethylene (B1197577) glycol (PEG) protons are observed as a series of multiplets in the region of δ 3.5-4.2 ppm. The nine protons of the tert-butyl group give a sharp singlet at approximately δ 1.4 ppm.
¹³C NMR: The carbon NMR spectrum gives direct information about the carbon skeleton. bhu.ac.in The aromatic carbons of the tosyl group show signals between δ 127-145 ppm. The methyl carbon of the tosyl group appears around δ 21 ppm. The carbons of the PEG chain resonate in the range of δ 60-72 ppm. The quaternary carbon and the methyl carbons of the tert-butyl ester group are typically found around δ 80 ppm and δ 28 ppm, respectively. chemicalbook.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Tos-PEG-t-butyl Ester Derivatives
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Tosyl Aromatic Protons | 7.3 - 7.8 (m) | 127 - 145 |
| Tosyl Methyl Protons | ~2.4 (s) | ~21 |
| PEG Methylene (B1212753) Protons | 3.5 - 4.2 (m) | 60 - 72 |
| t-Butyl Protons | ~1.4 (s) | ~28 (CH₃), ~80 (C) |
Note: Chemical shifts are approximate and can vary based on the solvent and the specific PEG chain length. s = singlet, m = multiplet.
Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of "Tos-PEG2-t-butyl ester," which helps in confirming its identity.
MS Analysis: In electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, the molecule is expected to show a prominent molecular ion peak [M+Na]⁺ or [M+H]⁺. For "Tos-PEG2-t-butyl ester," this would correspond to its specific molecular weight plus the mass of the adduct ion. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. nih.gov
MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) provides valuable structural information through controlled fragmentation of a selected parent ion. Common fragmentation patterns for esters include the loss of the alkoxy group (-OR) and cleavages adjacent to the carbonyl group. libretexts.org For "Tos-PEG2-t-butyl ester," characteristic fragmentation would involve the loss of the tert-butyl group (C(CH₃)₃), the tert-butoxycarbonyl group (COOC(CH₃)₃), or the tosyl group (C₇H₇SO₂). The fragmentation of the PEG chain itself can also be observed, typically as losses of ethylene glycol units (C₂H₄O).
Table 2: Expected Mass Spectrometry Fragments for Tos-PEG2-t-butyl Ester
| Fragment | Description |
|---|---|
| [M+Na]⁺ or [M+H]⁺ | Molecular ion peak |
| [M - 57]⁺ | Loss of tert-butyl group |
| [M - 101]⁺ | Loss of tert-butoxycarbonyl group |
| [M - 155]⁺ | Loss of tosyl group |
| [M - n*44]⁺ | Loss of 'n' ethylene glycol units |
M represents the molecular weight of the compound.
Infrared (IR) spectroscopy is used to identify the presence of key functional groups within the "Tos-PEG2-t-butyl ester" molecule by detecting their characteristic vibrational frequencies.
The IR spectrum will exhibit strong absorption bands corresponding to the various functional moieties. researchgate.net The ester carbonyl (C=O) stretch is a prominent peak, typically appearing around 1735 cm⁻¹. libretexts.org The sulfonyl group (S=O) of the tosylate will show characteristic stretching vibrations at approximately 1350 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric). The C-O-C stretching of the PEG ether linkages results in a strong, broad band in the region of 1100-1150 cm⁻¹. libretexts.org Aromatic C-H and C=C stretching vibrations from the tosyl group will be observed in the ranges of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. The aliphatic C-H stretching of the PEG and tert-butyl groups will appear in the 2850-3000 cm⁻¹ region.
Table 3: Key Infrared Absorption Frequencies for Tos-PEG2-t-butyl Ester
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Ester Carbonyl (C=O) | Stretch | ~1735 |
| Sulfonyl (S=O) | Asymmetric Stretch | ~1350 |
| Sulfonyl (S=O) | Symmetric Stretch | ~1175 |
| Ether (C-O-C) | Stretch | 1100 - 1150 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
Values are approximate and can vary slightly.
Mass Spectrometry (MS and MS/MS)
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic methods are indispensable for assessing the purity of "Tos-PEG2-t-butyl ester" and for monitoring the progress of reactions involving this compound.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purification and purity assessment of PEGylated compounds. For "Tos-PEG2-t-butyl ester," reversed-phase HPLC (RP-HPLC) is commonly used, where the compound is separated based on its hydrophobicity. A typical mobile phase would consist of a gradient of water and an organic solvent like acetonitrile, often with an additive such as trifluoroacetic acid (TFA). The retention time of the compound is a key identifier, and the peak area in the chromatogram is proportional to its concentration, allowing for quantification of purity. researchgate.net HPLC is also invaluable for monitoring the progress of reactions, such as the tosylation of a PEG-di-tert-butyl ester or the subsequent nucleophilic substitution of the tosyl group, by tracking the disappearance of starting materials and the appearance of products over time. acs.org
While "Tos-PEG2-t-butyl ester" itself may have limited volatility for standard GC analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of related, more volatile esters, and can be used to analyze potential byproducts or starting materials. For instance, the analysis of smaller tert-butyl esters or related PEG derivatives can be achieved using GC-MS. scitepress.org The method provides separation based on boiling point and polarity on the GC column, followed by mass analysis for definitive identification of the eluted components. nih.gov This technique is particularly useful for detecting and identifying low-level impurities in starting materials or reaction mixtures that could affect the quality of the final product.
High-Performance Liquid Chromatography (HPLC)
Advanced Characterization Methods (e.g., X-ray Crystallography for related compounds)
The precise structural elucidation and characterization of materials are fundamental in chemical research. While standard spectroscopic methods like NMR and mass spectrometry provide essential information on the molecular structure of compounds like Tos-PEG2-t-butyl ester in solution, advanced techniques offer deeper insights into their solid-state properties and the organization of related complex systems. X-ray crystallography and X-ray diffraction (XRD), in particular, are powerful methods for determining the three-dimensional arrangement of atoms and molecules in a crystalline solid.
Although a specific single-crystal X-ray structure for Tos-PEG2-t-butyl ester is not prominently available in published literature, the application of X-ray diffraction to structurally related compounds, including various PEGylated molecules and tosylates, provides valuable analogous information. These studies underscore the utility of such advanced methods in understanding how molecules like Tos-PEG2-t-butyl ester might behave in different material contexts.
Research findings from related compounds demonstrate the importance of X-ray diffraction in several areas:
Influence of PEG Chain Length on Molecular Packing: Studies on N-terminal PEGylated peptides have utilized X-ray diffraction to reveal how the length of the polyethylene (B3416737) glycol chain dictates the molecular packing motifs in the solid state. acs.org For model conjugates where the effects of PEG polydispersity were eliminated by using monodisperse ethylene glycol oligomers, different packing arrangements were observed depending on the number of ethylene glycol units. acs.org This suggests that the relatively short PEG2 chain in Tos-PEG2-t-butyl ester would influence its solid-state conformation and intermolecular interactions.
Characterization of Functionalized Nanomaterials: X-ray diffraction is a key technique for confirming the structure and phase of functionalized nanoparticles. For instance, in the synthesis of PEG-functionalized magnetic nanoporous silica (B1680970) nanoparticles (MNPSNPs), XRD patterns were used to confirm the magnetite core material before and after modification. plos.org This type of analysis is crucial for verifying the integrity of the core material throughout the synthetic process, which involves intermediates like tosylated PEGs. plos.org
Analysis of Drug Formulations: In pharmaceutical sciences, powder X-ray diffraction (PXRD) is employed to analyze the physical state of active ingredients within a formulation. A study on sorafenib (B1663141) tosylate-loaded liposomal dry powder for inhalation used PXRD to characterize the final product. researchgate.net The diffraction patterns can indicate whether the encapsulated compound is in a crystalline or amorphous state, which has significant implications for the product's stability and performance. researchgate.net The analysis showed a decrease in the crystallinity of the drug upon encapsulation. researchgate.net
These examples highlight the role of advanced characterization methods in providing a comprehensive understanding of PEGylated and tosylated compounds beyond simple molecular identification.
Table 1: Application of X-ray Diffraction in the Analysis of Related Compounds
| Compound/System Studied | Analytical Method | Key Findings | Reference(s) |
| N-terminal PEGylated FFKLVFF–PEG conjugates | X-ray Diffraction | The length of the monodisperse PEG chain (n=5, 11, or 27) determined the molecular packing motifs in the solid state. | acs.org |
| Magnetite Nanoparticles & MNPSNPs | X-ray Diffraction | Confirmed the crystalline structure of the magnetite core material used in the synthesis of PEG-functionalized nanoparticles. | plos.org |
| Sorafenib Tosylate Loaded Liposomal Dry Powder | Powder X-ray Diffraction (PXRD) | Assessed the physical state of the drug within the liposomal formulation, indicating a reduction in crystallinity upon encapsulation. | researchgate.net |
Vii. Computational and Theoretical Chemistry Studies
Molecular Modeling and Simulation of Tos-PEG2-t-butyl Ester
Molecular modeling and simulation techniques are employed to predict the three-dimensional structures and dynamic behavior of molecules. For a flexible molecule such as Tos-PEG2-t-butyl ester, these studies are crucial for understanding how its shape influences its function, particularly when it is used as a linker in complex biological systems.
Polyethylene (B3416737) glycol (PEG) linkers are known for their flexibility, water solubility, and biocompatibility. chempep.com The conformational behavior of PEG chains is a key determinant of their properties. The repeating ethylene (B1197577) oxide units form hydrogen bonds with water, contributing to their high solubility in aqueous environments. chempep.com The C-O bonds within the PEG chain can rotate freely, giving it significant conformational flexibility. chempep.com
Computational studies, including molecular dynamics (MD) simulations and NMR-based analyses, have been used to explore the conformational landscape of PEG linkers. diva-portal.org These studies reveal that the linker's structure can lead to significant differences in conformational behavior. For instance, minor changes, like replacing two methylene (B1212753) groups with oxygen atoms in a linker, can result in vastly different cell permeabilities, a phenomenon attributed to environment-dependent conformational changes. diva-portal.org In nonpolar environments, some linkers can exhibit "hydrophobic collapse," adopting folded conformations, while in polar media, they may be more extended. diva-portal.org
The conformation of PEG chains on a surface is often described by the de Gennes' model, which predicts a "mushroom" or "brush" conformation depending on the grafting density and molecular weight of the PEG chains. acs.org In the "mushroom" regime (low density), the polymer coils are isolated, while in the "brush" regime (high density), the chains are stretched away from the surface to avoid overlap. acs.org These conformational states significantly impact the "stealth" properties of PEGylated nanoparticles and their interactions with cells, with the brush conformation being superior for inhibiting uptake by phagocytic cells. acs.org Infrared spectroscopy studies have also shown that the conformation of PEG in water is primarily dependent on the water fraction, with the chain length and terminal groups having less importance. rsc.org
Table 1: Predicted Ratios of Hydrodynamic Viscosity Radii for PEG-Protein Conjugates This table illustrates how size-exclusion chromatography (SEC) outcomes can be predicted based on the calculated hydrodynamic radii (Rh) of the protein, the activated PEG (aPEG), and the resulting conjugate. Ratios significantly different from 1.0 suggest a successful separation is possible.
| Protein MW (Da) | aPEG MW (Da) | Rh, pro+PEG / Rh, pro | Rh, pro+PEG / Rh, aPEG | Rh, aPEG / Rh, pro |
| 50,000 | 40,000 | 2.37 | 1.07 | 2.52 |
| 100,000 | 40,000 | 1.88 | 1.12 | 2.10 |
| 150,000 | 40,000 | 1.64 | 1.17 | 1.91 |
| Data adapted from theoretical calculations predicting separation efficiency. lcms.cz Values in the table are for illustrative purposes based on published models. |
In the context of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a passive spacer but an active component influencing biological activity. nih.gov PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation. nih.gov The linker's length, flexibility, and composition are critical as they control the geometry and stability of the key ternary complex (Target Protein-PROTAC-E3 Ligase). nih.gov
Molecular modeling helps to understand how the linker mediates these complex interactions. The choice of linker can determine whether a productive ternary complex can form. nih.gov PEG and alkyl chains are the most common linkers used in PROTAC design due to their synthetic accessibility and tunable flexibility and length. These features allow for the modulation of physicochemical properties like solubility and cell permeability, which are crucial for efficacy.
In ADCs, PEG linkers are incorporated to enhance the physicochemical properties of the conjugate, primarily its solubility and aggregation behavior. rsc.org The amphiphilic nature of PEG helps to solubilize the often-hydrophobic cytotoxic payloads. rsc.org Computational simulations can be a valuable tool to predict potential activity loss after site-specific PEGylation. researchgate.net
Conformational Analysis of PEG Linkers
Quantum Chemical Calculations on Reaction Mechanisms
Quantum chemical calculations, such as Density Functional Theory (DFT), provide detailed insights into the energetics and pathways of chemical reactions. For Tos-PEG2-t-butyl ester, these calculations can elucidate the mechanisms of its key transformations: ester hydrolysis and tosyl displacement.
Ester Hydrolysis: The hydrolysis of the t-butyl ester group is a critical step for unmasking the carboxylic acid functionality. Quantum chemical calculations on ester hydrolysis mechanisms reveal the structures and energies of intermediates and transition states. For base-promoted hydrolysis, calculations can map out the potential energy surface. One study using a ωB97XD/6-311G(d,p) model showed that the reaction can proceed through a single, concerted kinetic step where all bond-making and bond-breaking occurs simultaneously. ic.ac.uk The activation barrier for such a process is a key parameter determining the reaction rate. For a water-catalyzed hydrolysis, the calculated activation barrier was ~21 kcal/mol. ic.ac.uk Ab initio molecular orbital calculations have also been used to study these mechanisms, indicating that for some systems, a tetrahedral intermediate decomposes immediately after formation. rsc.org
Tosyl Displacement: The tosyl group is an excellent leaving group, making the other end of the molecule reactive towards nucleophiles. The displacement of the tosyl group typically proceeds via an SN2 mechanism. Theoretical studies on similar reactions, such as the intramolecular cyclization of O-tosyl derivatives, have been performed to analyze the energy barriers of each elementary step. csic.es DFT calculations can model the transition state (TS) of the SN2 reaction. For example, in the reaction of N-(tosylmethyl)ureas, the cleavage of the C-S bond was found to have a very low electronic energy barrier (e.g., ΔE# = 0.14 kcal/mol in one case), following an initial proton abstraction step. mdpi.com The geometry of the transition state is crucial; studies have shown that weak interactions like hydrogen bonds can significantly stabilize the TS, thereby lowering the activation energy. csic.es In some tosylation reactions, the initial formation of the tosylate is the rate-limiting step, as the subsequent displacement is very rapid. uv.es
Table 2: Calculated Activation Energies for Related Reaction Steps This table provides examples of activation energies (ΔG⧧ or ΔE#) calculated using quantum chemistry for reactions involving tosyl groups or ester functionalities. These values are indicative of the energy required to reach the transition state.
| Reaction Type / System | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
| Thiol-promoted fragmentation (rDA) of a tosyl compound | DFT | 21.4 - 23.5 | nih.gov |
| C-S bond cleavage in a tosyl derivative | DFT | 0.14 - 0.98 | mdpi.com |
| Ester hydrolysis (water catalyzed) | ωB97XD/6-311G(d,p) | ~21 | ic.ac.uk |
| Intramolecular SN2 cyclization of a tosylate | DFT | 7.1 (relative to an alternative TS) | uv.es |
Prediction of Reactivity and Selectivity
Computational models are increasingly used to predict the reactivity of different sites within a molecule and the selectivity of reactions. For a bifunctional molecule like Tos-PEG2-t-butyl ester, this is particularly important for planning synthetic routes and understanding its behavior in complex environments.
Structure-dependent reactivity models can be developed to quantitatively predict reaction rates. For instance, a model for protein PEGylation was developed that considers protein-specific molecular descriptors like exposed surface areas, pKₐ, and surface charge to predict the reactivity of different amine sites, achieving over 75% prediction accuracy in some cases. nih.gov The selectivity of PEGylation reactions is often governed by the pKₐ differences between reactive groups; for example, the N-terminal α-amino group of a protein (pKₐ 7.6-8.0) is more reactive at a lower pH than the ε-amino groups of lysine (B10760008) residues (pKₐ 9.3-10.5). scielo.br
For tosyl displacement reactions, quantum mechanical calculations can explain observed reactivity trends. For example, calculations have shown that electron-withdrawing groups can enhance the dienophilic character of a molecule, stabilizing the transition state of a subsequent reaction and increasing the rate. nih.gov Conversely, steric hindrance can slow down or prevent reactions, a factor that can be modeled and quantified. uv.esnih.gov By analyzing the energy barriers for different possible reaction pathways, these theoretical studies can predict which products are likely to form, consistent with principles like the Hammond postulate. nih.gov
Viii. Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies
Future efforts in synthetic chemistry will likely focus on creating more efficient and sustainable methods for producing Tos-PEG2-t-butyl ester and its derivatives. While current syntheses are effective, there is a continuous drive towards greener chemistry. This includes the exploration of flow microreactor systems for the direct and efficient introduction of the tert-butoxycarbonyl group, which could offer a more sustainable alternative to traditional batch processes. rsc.org Additionally, research may explore alternative protecting group strategies and more atom-economical routes to assemble the core structure. The development of one-pot syntheses or chemoenzymatic methods could further streamline the production of this and related linkers, making them more accessible for a broader range of research and development activities.
Exploration of New Bioconjugation Applications
The reactive tosyl group of Tos-PEG2-t-butyl ester makes it an excellent candidate for reaction with various nucleophiles, such as amines and thiols found on biomolecules. broadpharm.comaxispharm.com This reactivity is fundamental to its utility in bioconjugation. Future research will likely expand its application in creating novel bioconjugates. For instance, it could be used to attach polyethylene (B3416737) glycol (PEG) chains to proteins or peptides, a process known as PEGylation, to enhance their solubility, stability, and pharmacokinetic profiles. axispharm.comclinicalresearchnewsonline.com
Furthermore, the linker's design is amenable to the development of cleavable systems. By incorporating specific enzyme cleavage sites or environmentally sensitive functionalities within the linker structure, researchers can design bioconjugates that release their cargo under specific physiological conditions. nih.gov This has significant implications for targeted drug delivery and the development of sophisticated diagnostic probes.
A summary of potential bioconjugation applications is presented in the table below:
| Application | Description | Potential Advantage of Tos-PEG2-t-butyl ester |
| PEGylation | Attachment of PEG chains to proteins, peptides, or small molecules. | The tosyl group allows for efficient conjugation, while the PEG spacer enhances solubility and stability. axispharm.comclinicalresearchnewsonline.com |
| Drug Delivery | Linking therapeutic agents to targeting moieties. | The linker's properties can be tuned to control drug release and improve pharmacokinetics. axispharm.com |
| Diagnostic Probes | Conjugating imaging agents or biosensors to biomolecules. | The defined structure allows for precise control over the placement and stoichiometry of the label. |
| Surface Modification | Immobilizing biomolecules onto surfaces for assays or biomaterials. | The reactive tosyl group provides a stable anchor for attachment. |
Advanced PROTAC and ADC Design with Tunable Linkers
The fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) are rapidly evolving areas where linker technology plays a critical role. precisepeg.com Tos-PEG2-t-butyl ester and its derivatives are well-suited for these applications due to their modular nature. broadpharm.com
In PROTACs , which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein to induce its degradation, the linker connecting the target-binding and E3-binding ligands is a key determinant of efficacy. nih.govnih.gov The length, flexibility, and chemical composition of the linker, often a PEG chain, are crucial for the formation of a stable and productive ternary complex. nih.govexplorationpub.com Future research will focus on systematically varying the length of the PEG chain in linkers like Tos-PEG2-t-butyl ester to optimize degradation efficiency for specific targets. clinicalresearchnewsonline.comexplorationpub.com The ability to tune linker length and composition is essential for navigating the complex structure-activity relationships in PROTAC design. nih.gov
The following table outlines key considerations for linker design in PROTACs and ADCs:
| Technology | Key Linker Properties | Role of Tos-PEG2-t-butyl ester Moiety |
| PROTACs | Length, flexibility, solubility, cell permeability | The PEG component provides tunability in length and hydrophilicity to optimize ternary complex formation and cellular uptake. clinicalresearchnewsonline.comnih.govnih.gov |
| ADCs | Stability, hydrophilicity, drug release mechanism | The PEG spacer can enhance solubility and stability, while the overall linker can be engineered for specific cleavage at the target site. researchgate.net |
Integration into Advanced Functional Materials
The unique chemical handles of Tos-PEG2-t-butyl ester open up possibilities for its integration into advanced functional materials. The tosyl group can be used for grafting onto polymer backbones or surfaces, while the protected carboxylic acid can be deprotected to introduce negative charges or further functionalized. This could be exploited in the development of:
Hydrogels: By crosslinking polymers with bifunctional versions of this linker, hydrogels with tunable properties for drug delivery or tissue engineering could be created.
Smart Surfaces: Surfaces modified with this linker could be designed to respond to changes in pH, with the deprotection of the t-butyl group leading to a change in surface charge and hydrophilicity.
Nanoparticle Functionalization: The linker can be used to modify the surface of nanoparticles, improving their biocompatibility and enabling the attachment of targeting ligands or therapeutic payloads for applications in nanomedicine.
In Silico Driven Design and Optimization
Computational methods are becoming increasingly important in the rational design of molecules for biological applications. oup.com Future research will undoubtedly leverage in silico tools to predict the behavior of linkers like Tos-PEG2-t-butyl ester and to guide the design of new derivatives with optimized properties.
Molecular dynamics simulations can be used to study the conformational preferences of the linker and its interactions with proteins, which is particularly relevant for optimizing PROTAC and ADC efficacy. oup.com Quantum chemical calculations can provide insights into the reactivity of the tosyl group and help in designing linkers with tailored reactivity profiles. oup.com Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of different linkers with their observed biological activity, accelerating the identification of lead candidates. nih.govrsc.org The integration of computational and experimental approaches will be crucial for unlocking the full potential of Tos-PEG2-t-butyl ester and related linkers in the future. oup.com
Q & A
Q. What are the standard protocols for synthesizing Tos-PEG2-t-butyl ester, and how can purity be verified?
Tos-PEG2-t-butyl ester is typically synthesized via coupling reactions using activated esters (e.g., tosyl chloride) with PEG derivatives under anhydrous conditions. Protecting group strategies, such as the t-butyl ester, are employed to shield reactive carboxyl groups during synthesis. Post-synthesis, purification is achieved using reverse-phase HPLC or column chromatography. Purity verification requires analytical techniques like high-resolution mass spectrometry (HRMS) for molecular weight confirmation and HPLC with UV detection (>95% purity threshold). For reproducibility, document solvent systems (e.g., acetonitrile/water gradients) and retention times .
Q. How does the hydrophilic PEG spacer influence the solubility and stability of Tos-PEG2-t-butyl ester in aqueous media?
The PEG spacer enhances hydrophilicity, improving solubility in polar solvents (e.g., water, DMSO). Stability studies should assess hydrolysis of the t-butyl ester under varying pH conditions (e.g., pH 7.4 for physiological relevance). Use dynamic light scattering (DLS) or NMR to monitor aggregation or degradation over time. For long-term storage, lyophilize the compound and store at -20°C under inert gas to prevent oxidation .
Q. What spectroscopic methods are critical for characterizing Tos-PEG2-t-butyl ester?
Key methods include:
- NMR : H and C NMR to confirm the PEG chain length, tosyl group integration, and t-butyl ester presence.
- FT-IR : Peaks at ~1730 cm (ester C=O) and ~1170 cm (tosyl S=O).
- HRMS : Exact mass verification to rule out byproducts (e.g., incomplete tosylation). Cross-validate results with elemental analysis for C/H/N/S ratios .
Advanced Research Questions
Q. How can the Taguchi experimental design optimize reaction parameters for synthesizing Tos-PEG2-t-butyl ester with high yield?
Apply the Taguchi method to systematically evaluate parameters:
- Factors : Catalyst concentration (e.g., 0.5–1.5 wt%), temperature (40–60°C), solvent polarity, and reaction time.
- Orthogonal arrays : Use L9 arrays to reduce experimental runs while capturing interactions.
- Signal-to-noise (S/N) ratio : Prioritize "larger-the-better" for yield maximization. Post-optimization, ANOVA identifies dominant factors (e.g., catalyst concentration contributed 77.6% variance in a methyl ester synthesis study). Validate with triplicate runs under optimal conditions .
Q. What strategies mitigate batch-to-batch variability in Tos-PEG2-t-butyl ester synthesis for sensitive bioassays?
Variability arises from impurities (e.g., residual solvents, unreacted tosyl chloride) and inconsistent PEG chain lengths. Mitigation steps:
- Quality control (QC) : Implement MS and HPLC for each batch. Request peptide content analysis if TFA removal (<1%) is critical for cell-based assays.
- Standardized protocols : Fix molar ratios, solvent volumes, and purification gradients.
- Statistical process control (SPC) : Track yield and purity trends using control charts .
Q. How can researchers resolve contradictions in literature data on Tos-PEG2-t-butyl ester’s reactivity in bioconjugation?
Conflicting reactivity reports (e.g., tosyl group hydrolysis rates) may stem from:
- Variable reaction conditions : Compare pH, temperature, and nucleophile concentrations.
- Analytical sensitivity : Use LC-MS to detect low-abundance intermediates (e.g., free thiols).
- Meta-analysis : Pool data from multiple studies to identify trends via regression models. For example, higher pH (>8.5) accelerates tosyl group displacement but risks ester hydrolysis .
Q. What are the best practices for using Tos-PEG2-t-butyl ester in protein-PEGylation while preserving bioactivity?
- Controlled conjugation : Use molar excess ratios (e.g., 5:1 PEG:protein) in buffered solutions (pH 7–8) with gentle agitation.
- Post-conjugation analysis : SDS-PAGE to confirm PEGylation efficiency; SEC-HPLC to separate mono-/multi-PEGylated species.
- Bioactivity assays : Compare enzymatic activity or receptor binding (e.g., ELISA) pre- and post-conjugation to assess functional impact .
Methodological Considerations
Q. How to design stability studies for Tos-PEG2-t-butyl ester under varying storage conditions?
- Accelerated stability testing : Expose samples to 40°C/75% RH for 1–3 months, monitoring degradation via HPLC.
- Light sensitivity : Use amber vials and assess UV-vis spectra changes.
- Long-term stability : Store aliquots at -80°C and test annually. Publish degradation kinetics (Arrhenius plots) to predict shelf-life .
Q. What statistical approaches are recommended for analyzing dose-response data in Tos-PEG2-t-butyl ester toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
